5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that features a pyranochromene core structure. This compound is notable for its incorporation of the trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is often found in biologically active molecules, contributing to a wide range of therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and oxidation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted pyranochromenes. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an inhibitor of enzymes and proteins involved in various biological pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin and heat shock protein 90, thereby inhibiting their function. This inhibition can lead to the disruption of cellular processes, such as cell division and protein folding, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and exhibits similar structural features.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its specific combination of the pyranochromene core and the trimethoxyphenyl group. This combination imparts distinct biological activities and properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H24O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
5,9,10-trimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C24H24O7/c1-11-9-18-20(12(2)13(3)24(26)31-18)23-19(11)15(25)10-17(30-23)14-7-8-16(27-4)22(29-6)21(14)28-5/h7-9,17H,10H2,1-6H3 |
InChI Key |
KBDSPVXWTFCPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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